molecular formula C9H7N3O4 B8702425 Methyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate

Methyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate

Cat. No. B8702425
M. Wt: 221.17 g/mol
InChI Key: OOIYQEFCLQTDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate is a useful research compound. Its molecular formula is C9H7N3O4 and its molecular weight is 221.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

methyl 6-nitro-1H-benzimidazole-4-carboxylate

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)6-2-5(12(14)15)3-7-8(6)11-4-10-7/h2-4H,1H3,(H,10,11)

InChI Key

OOIYQEFCLQTDQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])NC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 1H-benzimidazole-4-carboxylate (315 mg) was dissolved in conc. sulfuric acid (3 mL), and the solution was stirred on ice bath. A small amount of potassium nitrate (199 mg) was added portion-wise, and the solution was stirred at room temperature for 4 hours. The reaction mixture was poured into ice, alkalified with 3N aqueous sodium hydroxide solution under stirring on ice bath, and extracted with ethyl acetate. The ethyl acetate layer was washed sequentially with water and brine, and dried over anhydrous magnesium sulfate. The titled compound (334 mg) was obtained as colorless powder after distilling off the solvent under reduced pressure.
Quantity
315 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
199 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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